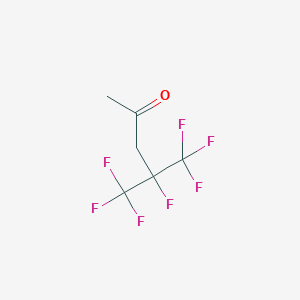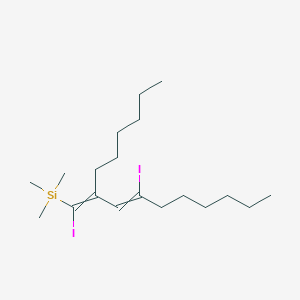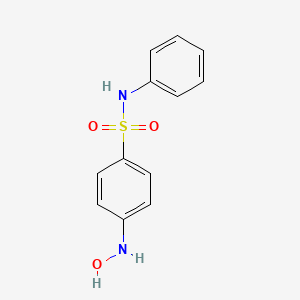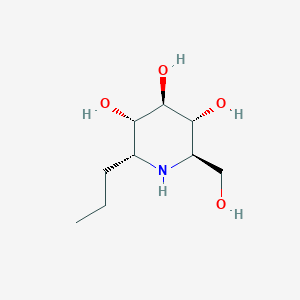
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-2-one is a fluorinated organic compound with the molecular formula C6H5F7O and a molecular weight of 226.09 g/mol . This compound is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation. It is primarily used in research settings, particularly in the fields of chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-2-one involves several steps. One common method includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at low temperatures to ensure the stability of the fluorinated product . Industrial production methods may involve more scalable processes, such as continuous flow reactors, to produce the compound in larger quantities while maintaining high purity.
Analyse Chemischer Reaktionen
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions, using reagents like nucleophiles.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical research and industrial applications.
Biology: The compound’s stability and resistance to degradation make it useful in biological studies, particularly in the development of fluorinated pharmaceuticals.
Medicine: Fluorinated compounds are often used in medicinal chemistry to enhance the metabolic stability and bioavailability of drugs.
Wirkmechanismus
The mechanism of action of 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms contribute to its high electronegativity and stability, allowing it to interact with various biological molecules. These interactions can affect enzyme activity, protein folding, and other cellular processes, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-2-one can be compared with other fluorinated compounds, such as:
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol: This compound is similar in structure but has an alcohol group instead of a ketone group.
2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol: Another fluorinated compound with additional fluorine atoms and different functional groups.
1,1,1,2,4,5,5,5-Octafluoro-2,4-bis(trifluoromethyl)pentan-3-one: This compound has a similar backbone but with more fluorine atoms and different functional groups.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the presence of a ketone group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
261760-96-7 |
|---|---|
Molekularformel |
C6H5F7O |
Molekulargewicht |
226.09 g/mol |
IUPAC-Name |
4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-2-one |
InChI |
InChI=1S/C6H5F7O/c1-3(14)2-4(7,5(8,9)10)6(11,12)13/h2H2,1H3 |
InChI-Schlüssel |
OEZFTDXFKXGZEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(C(F)(F)F)(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-N-[2,2,2-trichloro-1-(4-nitro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B12578381.png)

![{1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol](/img/structure/B12578388.png)
![2-{2-[(Carboxymethyl)(phenyl)amino]acetamido}benzoic acid](/img/structure/B12578395.png)
![[(3S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12578400.png)
![2-[(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)methyl]oxirane](/img/structure/B12578405.png)

![2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid](/img/structure/B12578415.png)

![2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12578438.png)



![3,3'-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol)](/img/structure/B12578460.png)
